Kushenol E

Descripción

from Flemingia filippinensis; structure given in first source; RN given refers to (S)-isomer; RN for cpd without isomeric designation not avail 10/91

Propiedades

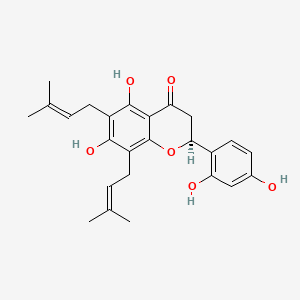

IUPAC Name |

(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-13(2)5-8-17-23(29)18(9-6-14(3)4)25-22(24(17)30)20(28)12-21(31-25)16-10-7-15(26)11-19(16)27/h5-7,10-11,21,26-27,29-30H,8-9,12H2,1-4H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEYEFPSJPSRRA-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80912859 | |

| Record name | 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99119-72-9 | |

| Record name | Kushenol E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99119-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flemiphilippinin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099119729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KUSHENOL E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5JUH7PH28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Kushenol E: A Deep Dive into its Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol E is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant long used in traditional Chinese medicine. Emerging research has identified this compound as a compound with potential antitumor activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells. Due to the limited specific research on this compound, this document also incorporates findings from closely related flavonoids, Kushenol A and Kushenol Z, to provide a broader perspective on its potential therapeutic mechanisms.

Core Mechanisms of Action of this compound

Current research points to two primary mechanisms by which this compound exerts its effects on cancer cells: inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and disruption of autophagy.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

This compound has been identified as a non-competitive inhibitor of IDO1, an enzyme that plays a crucial role in tumor immune evasion[1][2]. By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates an immunosuppressive microenvironment that allows cancer cells to escape immune surveillance. Inhibition of IDO1 by this compound can, therefore, restore anti-tumor immune responses.

Quantitative Data on IDO1 Inhibition by this compound

| Parameter | Value | Reference |

| IC50 | 7.7 µM | [1][2] |

| Ki | 9.5 µM | [1][2] |

Autophagy Inhibition and Impaired Lysosomal Positioning

A study has shown that this compound can inhibit the process of autophagy, a cellular recycling mechanism that cancer cells often exploit to survive under stress. This compound was found to increase the levels of LC3B-II and induce the formation of immature autophagosomes in HeLa and HCT116 cells. This inhibition of autophagosome maturation is achieved by impairing lysosomal positioning. Further investigation identified the valosin-containing protein (VCP)/p97 as a potential direct target of this compound, leading to the disruption of autophagy and subsequent induction of apoptosis[3].

Potential Mechanisms of Action Inferred from Related Compounds

Detailed mechanistic studies on other flavonoids from Sophora flavescens, namely Kushenol A and Kushenol Z, provide insights into additional pathways that this compound might modulate.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is often hyperactivated in cancer[4][5]. Studies on Kushenol A and Kushenol Z have demonstrated their ability to suppress this pathway.

Kushenol A has been shown to reduce the phosphorylation levels of Akt and mTOR in breast cancer cells, leading to decreased cell proliferation and induction of apoptosis[6][7]. Similarly, Kushenol Z mediates its antiproliferative activity in non-small-cell lung cancer (NSCLC) cells by inhibiting the mTOR pathway through the inhibition of cAMP-phosphodiesterase (PDE) and Akt[8][9][10]. Given the structural similarities, it is plausible that this compound may also exert its anticancer effects through the modulation of this key signaling pathway. The anti-cancer properties of flavonoids from Sophora flavescens are attributed to their ability to induce apoptosis and inhibit cell proliferation by modulating multiple signaling pathways, including the PI3K/Akt pathway[11].

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Flavonoids from Sophora flavescens have been shown to induce apoptosis in various cancer cell lines[12][13].

Kushenol Z induces apoptosis in NSCLC cells through both the mitochondrial and endoplasmic reticulum stress pathways[8][9][10]. This involves regulating the Bax/Bcl-2 ratio and activating caspases-3, -7, -9, and -12[8][9][10]. Kushenol A also induces apoptosis in breast cancer cells[6][7]. While direct evidence for this compound is pending, its ability to inhibit autophagy and target VCP/p97 suggests a pro-apoptotic function[3].

Cell Cycle Arrest

Uncontrolled cell cycle progression is a hallmark of cancer. Several flavonoids, including those from Sophora flavescens, have been shown to induce cell cycle arrest in cancer cells[14][15]. Kushenol A, for instance, causes G0/G1 phase cell cycle arrest in breast cancer cells in a dose-dependent manner[6][7]. This effect is associated with the downregulation of cyclin-dependent kinases (CDKs) and cyclins[6]. The potential for this compound to similarly interfere with the cancer cell cycle warrants further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Apoptosis Markers

This protocol allows for the detection of key proteins involved in the apoptotic pathway[16][17][18][19].

-

Cell Lysis: Treat cells with this compound for the desired time, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle[20][21][22][23].

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Transwell Migration Assay

This assay is used to assess the effect of a compound on cancer cell migration[24][25][26].

-

Chamber Preparation: Place Transwell inserts (with an 8 µm pore size membrane) into the wells of a 24-well plate.

-

Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Seed cancer cells (pre-treated with this compound or vehicle control) in serum-free medium into the upper chamber.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).

-

Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Cell Counting: Count the number of migrated cells in several random fields under a microscope.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits VCP/p97, leading to impaired lysosomal positioning and autophagy inhibition, ultimately inducing apoptosis.

Caption: Potential mechanism of this compound, inferred from related compounds, involving the inhibition of the PI3K/Akt/mTOR pathway.

Caption: A typical workflow for the analysis of apoptosis markers using Western Blotting.

Caption: Workflow for analyzing the effects of this compound on the cell cycle using flow cytometry.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anticancer potential through its inhibitory effects on IDO1 and autophagy. The mechanistic insights gained from related flavonoids, Kushenol A and Z, suggest that its antitumor activity may be multifaceted, potentially involving the modulation of key cancer-related signaling pathways like PI3K/Akt/mTOR, induction of apoptosis, and cell cycle arrest.

However, a significant knowledge gap remains regarding the specific molecular mechanisms of this compound. Future research should focus on:

-

Comprehensive Profiling: Elucidating the broader effects of this compound on various cancer cell lines, including determining its IC50 values.

-

Mechanistic Studies: Investigating its direct impact on signaling pathways such as PI3K/Akt and MAPK, and confirming its ability to induce apoptosis and cell cycle arrest.

-

In Vivo Studies: Evaluating the in vivo efficacy and safety of this compound in preclinical cancer models.

-

Combination Therapies: Exploring the potential synergistic effects of this compound with existing chemotherapeutic agents or immunotherapies.

A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a novel anticancer therapeutic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | IDO | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]

- 3. This compound inhibits autophagy and impairs lysosomal positioning via VCP/p97 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells | MDPI [mdpi.com]

- 11. Meta-analysis of the effect of sophora flavescens on tumor metastasis-induced bone neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic effects of flavonoids from root of Sophora flavescens in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Tumor Activities of Bioactive Phytochemicals in Sophora flavescens for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell cycle arrest is an important mechanism of action of compound Kushen injection in the prevention of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell cycle, energy metabolism and DNA repair pathways in cancer cells are suppressed by Compound Kushen Injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. wp.uthscsa.edu [wp.uthscsa.edu]

- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 25. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

biological activity of Kushenol E from Sophora flavescens

An In-depth Technical Guide on the Biological Activity of Kushenol E from Sophora flavescens

Introduction

Sophora flavescens Ait., a plant utilized in traditional Chinese medicine for centuries, is a rich source of bioactive compounds, primarily alkaloids and prenylated flavonoids.[1][2][3][4] These flavonoids, in particular, have garnered significant attention for their potent pharmacological activities, including antitumor and anti-inflammatory properties.[1][2][3][4] this compound is a prenylated flavanone isolated from the roots of Sophora flavescens. This document provides a comprehensive technical overview of the known biological activities of this compound, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies.

Core Biological Activities of this compound

Current research has identified two primary areas of biological activity for this compound: anti-tumor and antioxidant effects.

Anti-Tumor Activity via IDO1 Inhibition

The primary anti-tumor mechanism identified for this compound is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the proliferation and activation of T-cells, thereby facilitating immune escape for cancer cells.

This compound has been identified as a non-competitive inhibitor of IDO1.[5] By blocking IDO1 activity, this compound helps to restore local tryptophan levels and prevent the immunosuppressive effects of kynurenine, thus potentially enhancing the host's anti-tumor immune response.

Antioxidant Activity

This compound has demonstrated significant potential as an antioxidant agent.[6] It exhibits scavenging activity against various reactive oxygen species (ROS) and reactive nitrogen species (RNS). Specifically, studies have shown its efficacy in 2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS), peroxynitrite (ONOO−), and total ROS assays.[6] This antioxidant capacity is a common feature of flavonoids and is crucial for mitigating cellular damage caused by oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer and inflammatory conditions.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for the biological activity of this compound.

| Biological Target | Assay Type | Metric | Value | Reference |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Enzyme Inhibition | IC₅₀ | 7.7 µM | [5] |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Enzyme Inhibition | Kᵢ | 9.5 µM | [5] |

| ABTS Radical Scavenging | Antioxidant Assay | Significant Potential | Not Quantified | [6] |

| Peroxynitrite (ONOO⁻) Scavenging | Antioxidant Assay | Significant Potential | Not Quantified | [6] |

| Total Reactive Oxygen Species (ROS) | Antioxidant Assay | Significant Potential | Not Quantified | [6] |

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental designs are provided below to clarify the mechanisms and methodologies associated with this compound's bioactivity.

Signaling Pathway Diagrams

Caption: Mechanism of IDO1 inhibition by this compound.

Caption: Workflow for assessing the antioxidant activity of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.

IDO1 Inhibition Assay

This protocol is based on the methodology for identifying IDO1 inhibitors.[5]

-

Objective: To determine the IC₅₀ and inhibition kinetics (Kᵢ) of this compound on recombinant human IDO1 enzyme activity.

-

Materials:

-

Recombinant human IDO1 enzyme.

-

L-Tryptophan (substrate).

-

Methylene blue (cofactor).

-

Ascorbic acid (reducing agent).

-

Catalase.

-

Potassium phosphate buffer (pH 6.5).

-

This compound, dissolved in DMSO.

-

Trichloroacetic acid (TCA).

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

96-well microplate reader.

-

-

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control, DMSO) to the appropriate wells.

-

Enzyme Initiation: Initiate the reaction by adding the recombinant human IDO1 enzyme to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding TCA.

-

Kynurenine Detection: Incubate the plate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine. After cooling, add Ehrlich's reagent to each well. This reagent reacts with the kynurenine produced to form a yellow-colored product.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For kinetic analysis (to determine Kᵢ and the mode of inhibition), repeat the assay with varying concentrations of both the substrate (L-Tryptophan) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or Dixon plots.

-

Antioxidant Activity Assays

This section describes a general protocol for evaluating the antioxidant potential of this compound, as demonstrated in studies on flavonoids from Sophora flavescens.[6]

-

Objective: To assess the capacity of this compound to scavenge free radicals and reactive species.

-

5.2.1 ABTS Radical Scavenging Assay:

-

Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Assay Procedure: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm. Add varying concentrations of this compound to the diluted ABTS•+ solution.

-

Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculation: The percentage of scavenging activity is calculated based on the reduction in absorbance compared to a control containing no inhibitor.

-

-

5.2.2 Peroxynitrite (ONOO⁻) Scavenging Assay:

-

ONOO⁻ Scavenging: Use a fluorescent probe, such as dihydrorhodamine 123 (DHR 123), which is oxidized by ONOO⁻ to the highly fluorescent rhodamine 123.

-

Assay Procedure: In a 96-well plate, mix DHR 123 with varying concentrations of this compound in a buffer solution.

-

Reaction Initiation: Add authentic ONOO⁻ to initiate the reaction.

-

Measurement: Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

Calculation: The scavenging activity is determined by the degree to which this compound inhibits the ONOO⁻-induced oxidation of DHR 123.

-

-

5.2.3 Total Reactive Oxygen Species (ROS) Assay in Cells:

-

Cell Culture: Culture a suitable cell line (e.g., HL-60) in appropriate media.

-

ROS Induction: Induce ROS production in the cells using an oxidizing agent like H₂O₂ or PMA (phorbol 12-myristate 13-acetate).

-

Probe Loading: Pre-load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent but is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Treatment: Treat the cells with varying concentrations of this compound prior to or concurrently with the ROS-inducing agent.

-

Measurement: Measure the fluorescence of DCF using a flow cytometer or fluorescence microplate reader.

-

Analysis: The inhibitory effect of this compound on total ROS generation is quantified by the reduction in DCF fluorescence compared to untreated, ROS-induced cells.

-

Conclusion

This compound, a prenylated flavanone from Sophora flavescens, demonstrates significant biological activity with clear potential for therapeutic development. Its most well-defined mechanism is the non-competitive inhibition of the IDO1 enzyme, an important target in cancer immunotherapy, with a reported IC₅₀ of 7.7 µM.[5] Additionally, this compound exhibits substantial antioxidant properties by effectively scavenging free radicals and reactive oxygen species.[6] These dual activities suggest that this compound could be a valuable lead compound for the development of novel anti-cancer and cytoprotective agents. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy, pharmacokinetics, and safety profile.

References

- 1. worldscientific.com [worldscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. Prenylated Flavonoids in Sophora flavescens: A Systematic Review of Their Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. worldscientific.com [worldscientific.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

Kushenol E: A Non-Competitive IDO1 Inhibitor for Cancer Immunotherapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein, playing a pivotal role in tumor immune evasion. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 depletes the local tumor microenvironment of this essential amino acid, leading to T-cell anergy and apoptosis. Furthermore, the accumulation of tryptophan metabolites, such as kynurenine, actively suppresses immune responses. Consequently, the development of IDO1 inhibitors has become a promising strategy in cancer immunotherapy. Kushenol E, a flavonoid isolated from Sophora flavescens, has been identified as a potent, non-competitive inhibitor of IDO1, presenting a promising avenue for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of this compound as a non-competitive IDO1 inhibitor, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Data Presentation: Quantitative Analysis of IDO1 Inhibitors

The following table summarizes the key quantitative parameters for this compound in comparison to other notable IDO1 inhibitors with different mechanisms of action. This allows for a comprehensive evaluation of this compound's potency and characteristics.

| Inhibitor | Class | Mechanism of Action | IC50 (Enzymatic) | Ki | EC50 (Cellular) |

| This compound | Flavonoid | Non-competitive | 7.7 µM[1][2] | 9.5 µM[1][2] | Data not available |

| Epacadostat | Hydroxyamidine | Competitive | 73 nM | - | 12 nM[3] |

| Navoximod (NLG919) | Imidazoisoindole | Non-competitive | - | - | 75 nM[3] |

| BMS-986205 | Irreversible | - | - | 4.2 nM |

Note: The IC50 (Half-maximal inhibitory concentration) reflects the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki (inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex. The EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response in a cell-based assay.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound as an IDO1 inhibitor.

IDO1 En-zymatic Inhibition Assay (Cell-Free)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.

Materials:

-

Recombinant human IDO1 (rhIDO1)

-

L-Tryptophan (substrate)

-

Methylene blue

-

Ascorbic acid

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

-

Add varying concentrations of this compound (or other test compounds) to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Add the rhIDO1 enzyme to the wells and pre-incubate with the compound for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, L-Tryptophan (e.g., final concentration of 200 µM).

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding TCA (e.g., 30% w/v).

-

Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Centrifuge the plate to pellet any precipitate.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

HeLa Cell-Based IDO1 Activity Assay

This assay assesses the inhibitory effect of a compound on IDO1 activity within a cellular context, providing a more biologically relevant measure of potency.

Materials:

-

HeLa cells

-

Human interferon-gamma (IFN-γ)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

L-Tryptophan

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed HeLa cells in 96-well plates and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours.

-

Remove the medium and replace it with fresh medium containing varying concentrations of this compound (or other test compounds) and a fixed concentration of L-Tryptophan. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge to remove any precipitate.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

After a 10-minute incubation, measure the absorbance at 480 nm.

-

Calculate the percentage of inhibition of kynurenine production and determine the EC50 value.

In Vivo Tumor Model (CT26 Syngeneic Mouse Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of an IDO1 inhibitor in a commonly used mouse model of colon cancer.

Materials:

-

BALB/c mice

-

CT26 colon carcinoma cells

-

Cell culture medium and reagents

-

Vehicle for drug administration (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

-

Analytical equipment for measuring plasma kynurenine and tryptophan levels (e.g., LC-MS/MS)

Procedure:

-

Culture CT26 cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS).

-

Subcutaneously inject a defined number of CT26 cells (e.g., 1 x 10^6) into the flank of BALB/c mice.

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Prepare the this compound formulation for administration (e.g., suspension in 0.5% methylcellulose for oral gavage).

-

Administer this compound or vehicle to the respective groups according to a defined schedule (e.g., once or twice daily) and dosage.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, collect blood samples for pharmacokinetic and pharmacodynamic analysis (measurement of plasma drug levels, and kynurenine and tryptophan concentrations).

-

Excise tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

Analyze the data to determine the effect of this compound on tumor growth and the kynurenine/tryptophan ratio.

Mandatory Visualizations

IDO1 Signaling Pathway

The following diagram illustrates the central role of IDO1 in the kynurenine pathway and its impact on the tumor microenvironment. Upstream regulators, such as IFN-γ, and downstream signaling molecules are depicted.

References

Kushenol E: A Technical Guide to Target Identification and Validation as an Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation studies of Kushenol E, a flavonoid isolated from Sophora flavescens. The primary molecular target of this compound has been identified as Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism and a critical regulator of immune responses. This document summarizes the quantitative data, details the experimental methodologies used for validation, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

This compound has been demonstrated to be a potent, non-competitive inhibitor of IDO1. The following table summarizes the key quantitative metrics from in vitro and cell-based assays.

| Parameter | Value | Assay Type | Reference |

| IC50 | 7.7 µM | Enzyme-based IDO1 Inhibition Assay | [1][2] |

| Ki | 9.5 µM | Enzyme-based IDO1 Inhibition Assay | [1][2] |

| Cell-based IC50 | 4.3 ± 0.3 µM | HeLa cells expressing IDO1 | [3] |

| Binding Affinity (ΔTm) | +5.7 ± 0.8 °C | Thermal Stability Assay | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments performed to identify and validate IDO1 as the target of this compound.

IDO1 Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant human IDO1.

-

Reaction Mixture: A 200 µL reaction mixture is prepared containing:

-

Potassium phosphate buffer (50 mM, pH 6.5)

-

Ascorbic acid (20 mM)

-

Methylene blue (10 µM)

-

Catalase (10 U/mL)

-

Purified recombinant human IDO1 enzyme (5 µg/mL)

-

L-Tryptophan (200 µM)

-

-

Test Compound: this compound is serially diluted in dimethyl sulfoxide (DMSO) (final concentration 0.5% v/v) and added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for 1 hour.

-

Reaction Termination: The reaction is stopped by adding 40 µL of 30% trichloroacetic acid.

-

Kynurenine Quantification: The mixture is then heated at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine. The concentration of kynurenine is measured by absorbance at 490 nm after the addition of Ehrlich's reagent.

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of IDO1 activity, is calculated from the dose-response curve.[3]

Cell-Based IDO1 Inhibitory Activity Assay

This assay validates the inhibitory effect of this compound in a cellular context, where the compound must cross the cell membrane to reach its target.

-

Cell Line: HeLa cells, which can be induced to express IDO1.

-

IDO1 Induction: HeLa cells are treated with recombinant human interferon-gamma (IFN-γ) (50 ng/mL) for 24 hours to induce the expression of endogenous IDO1.[3]

-

Compound Treatment: The IFN-γ-treated cells are then incubated with various concentrations of this compound for 6 hours.[3]

-

Kynurenine Measurement: The amount of kynurenine produced and secreted into the cell culture medium is quantified as described in the enzyme inhibition assay.

-

Cytotoxicity Assessment: A parallel assay, such as the EZ-Cytox assay, is performed to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not to compound cytotoxicity.[3]

-

Data Analysis: The cell-based IC50 value is determined from the dose-response curve of kynurenine production.

Target Engagement Validation: Thermal Stability Assay

This biophysical assay confirms the direct binding of this compound to the IDO1 protein, which typically results in increased thermal stability of the protein.

-

Principle: The binding of a ligand to a protein can stabilize its structure, leading to an increase in its melting temperature (Tm).

-

Procedure:

-

Purified recombinant human IDO1 is incubated with this compound or a vehicle control (DMSO).

-

A fluorescent dye, SYPRO Orange, which binds to hydrophobic regions of unfolded proteins, is added to the mixture.[3]

-

The temperature is gradually increased, and the fluorescence intensity is monitored.

-

As the protein unfolds, the dye binds, and the fluorescence increases.

-

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in melting temperature (ΔTm) in the presence of this compound compared to the control is calculated. A positive ΔTm indicates direct binding and stabilization.[3]

Binding Kinetics and Inhibition Mode: Surface Plasmon Resonance (SPR) and Enzyme Kinetics

These assays provide detailed information on the binding kinetics and the mechanism of inhibition.

-

Surface Plasmon Resonance (SPR): This technique measures the real-time binding interaction between this compound and IDO1 immobilized on a sensor chip. It can be used to determine the association (ka) and dissociation (kd) rate constants, and subsequently the equilibrium dissociation constant (KD).[3][4]

-

Enzyme Kinetics Analysis: To determine the mode of inhibition, the IDO1 enzyme assay is performed with varying concentrations of both the substrate (L-Tryptophan) and the inhibitor (this compound). The data are then plotted using methods such as Lineweaver-Burk plots. The results of these kinetic studies have shown that this compound is a non-competitive inhibitor of IDO1, indicating that it binds to an allosteric site on the enzyme rather than the active site.[1][2][3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general workflow for its target identification and validation.

Caption: Signaling pathway of IDO1 inhibition by this compound.

Caption: Experimental workflow for this compound target validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | IDO | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]

- 3. Inhibitory effects of flavonoids isolated from Sophora flavescens on indoleamine 2,3-dioxygenase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-depth Technical Guide on the Antioxidant and Anti-inflammatory Properties of Kushenol E

To the valued researcher, scientist, or drug development professional,

This document aims to provide a comprehensive technical guide on the antioxidant and anti-inflammatory properties of Kushenol E. However, a thorough review of the current scientific literature reveals a significant scarcity of specific research focused on this compound. The majority of available studies on compounds isolated from Sophora flavescens concentrate on other prenylated flavonoids such as Kushenol C, Kushenol A, and Kushenol F.

Therefore, while we cannot provide a detailed report on this compound as requested, we have compiled the available information and will supplement this with in-depth data on the closely related and well-researched Kushenol C to offer a valuable comparative resource. This approach will provide insights into the potential mechanisms and properties that this compound may share with other members of its chemical family.

This compound: Current State of Research

A Proxy: In-depth Analysis of Kushenol C

Given the lack of data on this compound, we will now present a detailed overview of the antioxidant and anti-inflammatory properties of Kushenol C, a structurally similar compound from the same source. This information can serve as a valuable reference point for potential future research on this compound.

Anti-inflammatory Properties of Kushenol C

Kushenol C has demonstrated significant anti-inflammatory effects in various in vitro models, primarily through the modulation of key signaling pathways.

| Experimental Model | Key Findings | Quantitative Data |

| Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages | Dose-dependent suppression of pro-inflammatory mediators. | - Inhibition of Nitric Oxide (NO) production. - Reduction of Prostaglandin E2 (PGE2) production. - Decreased secretion of Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Monocyte Chemoattractant Protein-1 (MCP-1), and Interferon-β (IFN-β). |

| Inhibition of key inflammatory signaling pathways. | - Decreased phosphorylation of STAT1 and STAT6. - Inhibition of Nuclear Factor-kappa B (NF-κB) activation. | |

| Upregulation of anti-inflammatory and antioxidant proteins. | - Increased expression and activity of Heme Oxygenase-1 (HO-1). |

Kushenol C exerts its anti-inflammatory effects by targeting critical nodes in inflammatory signaling cascades.

-

NF-κB Signaling Pathway: Kushenol C has been shown to inhibit the activation of NF-κB, a master regulator of inflammation.[1][2] This is a crucial mechanism for reducing the expression of numerous pro-inflammatory genes.

Caption: Kushenol C inhibits the NF-κB signaling pathway.

-

STAT Signaling Pathway: Kushenol C also attenuates the phosphorylation of STAT1 and STAT6, transcription factors involved in the expression of inflammatory mediators.[1][2]

Antioxidant Properties of Kushenol C

Kushenol C exhibits potent antioxidant activity by enhancing the endogenous antioxidant defense system and protecting against oxidative stress-induced cellular damage.

| Experimental Model | Key Findings | Quantitative Data |

| tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HaCaT cells | Protection against oxidative DNA damage and cell death. | - Upregulation of the endogenous antioxidant defense system. |

| Enhancement of antioxidant enzyme levels. | - Increased levels of glutathione (GSH), superoxide dismutase (SOD), and catalase. | |

| Activation of the Nrf2 signaling pathway. | - Upregulated activation of Nrf2 and Akt in the PI3K-Akt signaling pathway.[3] |

The antioxidant effects of Kushenol C are largely mediated by the activation of the Nrf2 pathway.

-

Nrf2 Signaling Pathway: Kushenol C upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[1][2][3]

Caption: Kushenol C activates the Nrf2 antioxidant pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited for Kushenol C are provided below. These protocols can serve as a template for designing future studies on this compound.

Cell Culture and Treatment for Anti-inflammatory Assays

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of Kushenol C for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for cytokine measurements).[4]

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Procedure:

-

Collect cell culture supernatants after treatment.

-

Mix equal volumes of the supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-6, TNF-α, IL-1β) in the cell culture supernatants.

-

Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, supernatants are added to antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric detection.

Western Blot Analysis

-

Principle: This technique is used to detect and quantify specific proteins (e.g., p-STAT1, p-NF-κB p65, HO-1, Nrf2) in cell lysates.

-

Procedure:

-

Lyse cells to extract total protein.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies specific to the target proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) system.

-

Cell Viability Assay for Antioxidant Studies

-

Cell Line: HaCaT human keratinocyte cell line.

-

Principle: Assays such as the MTT or WST-1 assay are used to assess cell viability after exposure to an oxidative stressor.

-

Treatment Protocol: Cells are pre-treated with Kushenol C and then exposed to an oxidative agent like tert-butyl hydroperoxide (tBHP).[4]

Measurement of Endogenous Antioxidant Enzymes

-

Principle: The activity of enzymes like superoxide dismutase (SOD) and catalase, and the levels of non-enzymatic antioxidants like glutathione (GSH), are measured in cell lysates using commercially available assay kits.

Conclusion and Future Directions

While direct experimental evidence for the antioxidant and anti-inflammatory properties of this compound is currently lacking, the extensive research on the closely related compound, Kushenol C, provides a strong rationale for investigating this compound as a potentially valuable therapeutic agent. The data on Kushenol C suggests that this compound may also exert its effects through the modulation of the NF-κB and Nrf2 signaling pathways.

Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. These studies should aim to:

-

Quantify the antioxidant capacity of this compound using standard assays (e.g., DPPH, ABTS, ORAC).

-

Evaluate the anti-inflammatory effects of this compound in relevant cell models (e.g., macrophages, keratinocytes) and animal models of inflammation.

-

Elucidate the specific molecular targets and signaling pathways modulated by this compound.

Such research will be critical in determining the therapeutic potential of this compound for the treatment of inflammatory and oxidative stress-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Kushenol E in Autophagy and Lysosomal Positioning: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kushenol E, a prenylated flavonoid isolated from Sophora flavescens, has emerged as a significant modulator of fundamental cellular processes, specifically autophagy and lysosomal positioning. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its effects, focusing on its interaction with the valosin-containing protein (VCP)/p97. We present a comprehensive overview of the signaling pathways involved, quantitative data from key experiments, and detailed experimental protocols to enable further research and drug development efforts in oncology and other areas where autophagy regulation is a critical therapeutic target.

Introduction

Autophagy is a highly conserved cellular degradation and recycling process essential for maintaining cellular homeostasis. It plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting the survival of established tumors. The intricate regulation of autophagy involves the formation of autophagosomes and their subsequent fusion with lysosomes to form autolysosomes, where the cargo is degraded. The proper positioning of lysosomes within the cell is critical for this fusion process and is tightly regulated by various signaling pathways.

This compound has been identified as a potent inhibitor of autophagy.[1][2] Its mechanism of action is not through the canonical mTOR-dependent pathway but rather through a novel mechanism involving the disruption of lysosomal positioning.[1] This guide will elucidate the core mechanism of this compound's action, providing the necessary technical details for researchers in the field.

Core Mechanism of Action: Inhibition of VCP/p97 and Disruption of Lysosomal Positioning

The primary molecular target of this compound in the context of autophagy is the Valosin-Containing Protein (VCP), also known as p97. VCP/p97 is an AAA+ ATPase that plays a crucial role in a wide range of cellular processes, including protein degradation and organelle biogenesis.[3] In the context of autophagy, VCP/p97 is essential for the maturation of autophagosomes and the regulation of lysosomal positioning.[1][3]

This compound directly binds to and inhibits the activity of VCP/p97.[1] This inhibition disrupts the normal trafficking of lysosomes to the perinuclear region, where they are typically concentrated to facilitate fusion with autophagosomes.[1] The consequence of this impaired lysosomal positioning is a blockage of autophagic flux, leading to the accumulation of immature autophagosomes and a subsequent induction of apoptosis in cancer cells.[1]

Signaling Pathway

The signaling cascade initiated by this compound leading to autophagy inhibition can be summarized as follows:

References

- 1. This compound inhibits autophagy and impairs lysosomal positioning via VCP/p97 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for labeling and fixation of intact lysosomes with esterified amino acid analogs to assess lysosomal expansion in living eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation and Characterization of Kushenol E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol E, a prenylated flavonoid, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the flavanone family, this compound is primarily isolated from the roots of Sophora flavescens, a plant with a long history in traditional medicine. This technical guide provides an in-depth overview of the structural elucidation and characterization of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways to support further research and development.

Physicochemical Properties and Structural Information

This compound, also known as Flemiphilippinin D, is a complex flavonoid with the molecular formula C25H28O6 and a molecular weight of 424.5 g/mol . Its structure features a characteristic flavanone core with two prenyl groups attached to the A-ring, contributing to its lipophilicity and unique biological activities.

| Property | Value | Source |

| Molecular Formula | C25H28O6 | PubChem |

| Molecular Weight | 424.5 g/mol | PubChem |

| IUPAC Name | (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chroman-4-one | PubChem |

| Synonyms | Flemiphilippinin D, 5,7,2',4'-tetrahydroxy-6,8-diprenyl-flavanone | PubChem |

Spectroscopic Data for Structural Elucidation

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers valuable insights into the compound's structure.

| Ion | m/z | Interpretation |

| [M-H]⁻ | 423 | Deprotonated molecule |

| Fragment 1 | 261 | Resulting from retro-Diels-Alder (RDA) fragmentation of the C-ring |

| Fragment 2 | 193 | Further fragmentation of the A-ring with prenyl groups |

| Fragment 3 | 192 | Loss of a hydrogen from the m/z 193 fragment |

| Fragment 4 | 161 | Fragment corresponding to the B-ring |

| Fragment 5 | 124 | Further fragmentation of the B-ring |

Note: The fragmentation data is based on information from patent literature and typical flavonoid fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the precise arrangement of atoms within the molecule. Although a specific data table for this compound is not available, the expected signals would include:

-

¹H NMR: Aromatic protons on the A and B rings, protons of the flavanone C-ring, and characteristic signals for the two prenyl groups (vinyl protons and methyl singlets).

-

¹³C NMR: Carbon signals for the aromatic rings, the carbonyl group of the flavanone core, and the carbons of the prenyl side chains.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to observe the electronic transitions within the molecule and is characteristic of the flavonoid structure. For flavanones like this compound, typical absorption maxima are expected in two main regions:

-

Band I: Around 300-330 nm, corresponding to the B-ring cinnamoyl system.

-

Band II: Around 270-295 nm, corresponding to the A-ring benzoyl system.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of flavonoids, including this compound, from the roots of Sophora flavescens, based on common phytochemical practices.

Methodology:

-

Extraction: The dried and powdered roots of Sophora flavescens are extracted with 95% ethanol under reflux. This process is typically repeated multiple times to ensure complete extraction of the flavonoids.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction, containing the less polar flavonoids like this compound, is collected.

-

Enrichment: The ethyl acetate fraction is subjected to column chromatography on a macroporous resin to enrich the flavonoid content.

-

Fractionation: The enriched fraction is then separated by silica gel column chromatography using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to isolate fractions containing this compound.

-

Purification: The final purification of this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography on a Sephadex LH-20 column.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as methanol-d4 or DMSO-d6.

-

Mass Spectrometry: High-resolution mass spectra are obtained using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable solvent like methanol or ethanol.

Biological Activities and Signaling Pathways

This compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in immune tolerance.[1] Inhibition of IDO1 is a promising strategy in cancer immunotherapy as it can help to restore the anti-tumor immune response. While the specific signaling pathways modulated by this compound are still under investigation, related compounds from Sophora flavescens have been shown to influence key cellular signaling pathways.

Potential Anti-inflammatory and Antioxidant Signaling Pathways

Based on studies of other kushenols, this compound may exert its anti-inflammatory and antioxidant effects through the modulation of pathways such as NF-κB, STAT, and Nrf2.

References

A Technical Guide to the In Vitro and In Vivo Effects of Kushenol E and Related Flavonoids

For Researchers, Scientists, and Drug Development Professionals

Introduction: Kushenol E is a prenylated flavonoid isolated from Sophora flavescens, a plant used extensively in traditional medicine.[1] Current research identifies this compound as a non-competitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism with significant implications for immune response and cancer.[1] While direct studies on this compound are emerging, a wealth of data exists for its structural analogs, such as Kushenol A, C, and Z. This guide synthesizes the available information on this compound and leverages the extensive research on related Kushenol compounds to provide a comprehensive overview of their potential anti-tumor and anti-inflammatory activities. This document is intended to serve as a technical resource, detailing molecular mechanisms, summarizing quantitative data, and providing established experimental protocols to aid in future research and development.

Section 1: In Vitro Effects of this compound and Related Flavonoids

Anti-Tumor and Immunomodulatory Activity

This compound's primary identified mechanism is the inhibition of the IDO1 enzyme. IDO1 is a critical immune checkpoint protein often exploited by tumors to create an immunosuppressive microenvironment by depleting tryptophan and producing kynurenine. By inhibiting IDO1, this compound has the potential to restore anti-tumor immunity.

Closely related compounds like Kushenol A and Z have demonstrated direct cytotoxic and anti-proliferative effects on cancer cells.

This compound: IDO1 Inhibition this compound has been identified as a non-competitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1]

Kushenol A: Anti-Proliferative Effects in Breast Cancer (BC) Kushenol A has been shown to reduce the viability of breast cancer cells in a time- and concentration-dependent manner.[2][3] It induces G0/G1 phase cell cycle arrest and apoptosis.[2][3]

Kushenol Z: Apoptosis Induction in Non-Small-Cell Lung Cancer (NSCLC) Kushenol Z demonstrates potent, selective cytotoxicity against NSCLC cells while showing a wider therapeutic window for normal lung cells.[4] It induces apoptosis through both the mitochondrial and endoplasmic reticulum stress pathways.[4]

Table 1: In Vitro Anti-Proliferative Activity of Kushenol Compounds

| Compound | Cell Line | Assay | Effect | Quantitative Data (IC50) | Reference |

|---|---|---|---|---|---|

| This compound | N/A (Enzyme Assay) | IDO1 Inhibition | Non-competitive inhibition | IC50: 7.7 µM, Ki: 9.5 µM | [1] |

| Kushenol A | MDA-MB-231 (BC) | CCK-8 | Inhibition of proliferation | IC50 (48h): ~10 µM | [2] |

| Kushenol A | BT474 (BC) | CCK-8 | Inhibition of proliferation | IC50 (48h): ~12 µM | [2] |

| Kushenol A | MCF-7 (BC) | CCK-8 | Inhibition of proliferation | IC50 (48h): ~15 µM | [2] |

| Kushenol Z | A549 (NSCLC) | CCK-8 | Inhibition of proliferation | IC50 (48h): ~20 µM | [4] |

| Kushenol Z | NCI-H226 (NSCLC) | CCK-8 | Inhibition of proliferation | IC50 (48h): ~25 µM |[4] |

Signaling Pathways Implicated in Anti-Tumor Effects

The anti-tumor activities of Kushenol compounds are linked to the modulation of critical cell signaling pathways. Kushenol A primarily acts by suppressing the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[2][3] Kushenol Z induces apoptosis by inhibiting phosphodiesterase (PDE), leading to increased PKA activity which in turn inhibits the mTOR pathway, and by separately inhibiting Akt activity.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Kushenol E: A Technical Guide to its Effects on Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kushenol E, a prenylated flavonoid isolated from the roots of Sophora flavescens, is an emerging natural compound with significant therapeutic potential. Primarily identified as a non-competitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), its bioactivity extends to the intricate network of cellular signal transduction pathways.[1] While direct research on this compound's specific downstream signaling effects is nascent, extensive studies on its structural analogs—Kushenol A, C, and Z—provide a robust predictive framework for its mechanism of action. This guide synthesizes the current understanding of how this compound and its related compounds modulate key signaling cascades, including the PI3K/Akt/mTOR, NF-κB, and Nrf2 pathways, and their collective impact on cancer cell proliferation, apoptosis, and inflammation.

Core Mechanism of Action: IDO1 Inhibition

This compound has been characterized as a non-competitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan catabolism.[1] By inhibiting IDO1, this compound can disrupt the immunosuppressive tumor microenvironment, suggesting its potential as an immunomodulatory agent in cancer therapy.

| Parameter | Value | Reference |

| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | [1] |

| Inhibition Type | Non-competitive | [1] |

| IC₅₀ | 7.7 µM | [1] |

| Kᵢ | 9.5 µM | [1] |

Modulation of Key Signal Transduction Pathways

Based on the activities of its close analogs, this compound is predicted to exert significant influence over several critical signaling pathways implicated in cancer and inflammation.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell proliferation, growth, and survival. Studies on Kushenol A and Z have demonstrated potent inhibitory effects on this cascade.

Kushenol A has been shown to suppress the proliferation of breast cancer cells by attenuating the phosphorylation of both Akt and mTOR.[2][3] Similarly, Kushenol Z induces apoptosis in non-small-cell lung cancer (NSCLC) cells by inhibiting Akt activity, which in turn impedes the mTOR pathway.[4][5] This inhibition leads to decreased phosphorylation of downstream effectors like p70 S6 kinase (p70S6K).

The NF-κB Pathway: Orchestrating Inflammation and Cell Survival

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a pivotal regulator of inflammatory responses and is constitutively active in many cancers, promoting cell survival and proliferation. Kushenol C has been reported to inhibit the activation of NF-κB in stimulated macrophage cell lines.[6] This inhibition is crucial for its anti-inflammatory properties and likely contributes to its anti-cancer effects by downregulating NF-κB-dependent pro-survival genes.

The Nrf2 Pathway: A Master Regulator of Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins to protect against oxidative stress. Kushenol C has been shown to upregulate the activation of Nrf2 and Akt in the PI3K-Akt signaling pathway in skin cell lines, thereby conferring antioxidative stress properties.[6] This activation of the Nrf2 pathway suggests a protective role for Kushenol compounds against cellular damage induced by reactive oxygen species (ROS).

Induction of Apoptosis

A significant body of evidence from studies on Kushenol A and Z indicates a potent pro-apoptotic effect in cancer cells.

Kushenol A induces G0/G1 phase cell cycle arrest and apoptosis in breast cancer cells in a concentration-dependent manner.[3][7] This is accompanied by the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xl.[7] Furthermore, Kushenol A treatment leads to increased expression of cleaved-caspase 9, cleaved-caspase 3, and cleaved-PARP, indicating the activation of the intrinsic apoptosis pathway.[7]

Kushenol Z has been shown to induce apoptosis in NSCLC cells by increasing the Bax/Bcl-2 ratio and activating caspase-3 and caspase-9, leading to mitochondrial apoptosis.[5] It also upregulates CHOP and activates caspase-7 and caspase-12, suggesting the involvement of the endoplasmic reticulum stress pathway in apoptosis induction.[5]

| Apoptotic Marker | Effect of Kushenol A/Z | Reference |

| Bax/Bcl-2 ratio | Increased | [5][7] |

| Caspase-9 | Activated (cleaved) | [5][7] |

| Caspase-3 | Activated (cleaved) | [5][7] |

| PARP | Cleaved | [7] |

| CHOP | Upregulated | [5] |

| Caspase-7 | Activated (cleaved) | [5] |

| Caspase-12 | Activated (cleaved) | [5] |

Experimental Protocols

The following are generalized protocols for key experiments based on methodologies reported for Kushenol A, C, and Z.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (or other compounds) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion and Future Directions

While direct experimental evidence for this compound's effects on signal transduction pathways is still emerging, the extensive research on its close analogs, Kushenol A, C, and Z, provides a strong foundation for predicting its biological activities. This compound's established role as an IDO1 inhibitor, combined with its likely modulation of the PI3K/Akt/mTOR, NF-κB, and Nrf2 pathways, positions it as a promising multi-target agent for the treatment of cancer and inflammatory diseases. Future research should focus on validating these predicted effects specifically for this compound and further elucidating the intricate crosstalk between these signaling pathways in response to this potent natural compound. Such studies will be crucial for translating the therapeutic potential of this compound into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

Kushenol E: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kushenol E is a prenylated flavonoid that has garnered significant interest within the scientific community for its potential therapeutic applications, notably as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This document provides a comprehensive technical overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an in-depth look at its mechanism of action, with a focus on the IDO1 signaling pathway. All quantitative data are presented in structured tables for clarity, and key experimental and biological pathways are visualized using diagrams.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly in the roots of plants from the Sophora genus.

-

Primary Source: The most well-documented natural source of this compound is Sophora flavescens , a medicinal herb used in traditional Chinese medicine.[1][2] Various other prenylated flavonoids, including Kushenol A, C, F, I, and Z, are also isolated from this plant.[1][3][4][5][6]

-

Other Potential Sources: Moghania philippinensis has also been identified as a source of this compound.[2]

Extraction and Purification of this compound

The extraction and purification of this compound from its natural sources involve a multi-step process that leverages the principles of solvent extraction and chromatography. The following protocol is a composite of methodologies described in the scientific literature for the isolation of prenylated flavonoids from Sophora flavescens.[1][5][7]

Experimental Protocol: Extraction and Isolation

2.1.1. Plant Material Preparation:

-

Air-dried roots of Sophora flavescens are crushed into a coarse powder to increase the surface area for solvent penetration.

2.1.2. Solvent Extraction:

-

The powdered root material (e.g., 20 kg) is extracted with 95% aqueous ethanol at room temperature (e.g., for 24 hours, repeated three times).[1]

-

The ethanol extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

2.1.3. Solvent Partitioning:

-

The crude residue is suspended in water and then partitioned successively with ethyl acetate (repeated three times).[1]

-